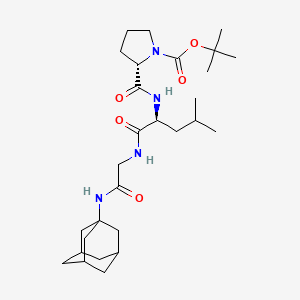

Boc-MIF-1-Am

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Boc-MIF-1-Am involves the protection of the amino group of melanostatin with a tert-butoxycarbonyl (Boc) group, followed by conjugation with amantadine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including treatment with trifluoroacetic acid, oxalyl chloride in methanol, or catalytic amounts of iodine .

Chemical Reactions Analysis

Boc-MIF-1-Am undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Scientific Research Applications

Boc-MIF-1-Am has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of bioconjugation on receptor activity.

Biology: The compound is utilized to investigate the role of dopamine D2 receptors in cellular signaling and neurotoxicity.

Medicine: this compound is explored for its potential therapeutic effects in neurological disorders, particularly those involving dopamine dysregulation.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

Boc-MIF-1-Am enhances the activity of human dopamine D2 receptors by acting as a positive allosteric modulator. It binds to the receptor and induces a conformational change that increases the receptor’s affinity for dopamine. This mechanism involves the interaction of the compound with specific amino acid residues within the receptor, leading to enhanced signaling pathways .

Comparison with Similar Compounds

Boc-MIF-1-Am is unique due to its bioconjugate nature, combining melanostatin and amantadine. Similar compounds include:

Melanostatin (MIF-1): A neuropeptide with various biological activities.

Amantadine: An antiviral and antiparkinsonian drug.

Other bioconjugates:

Properties

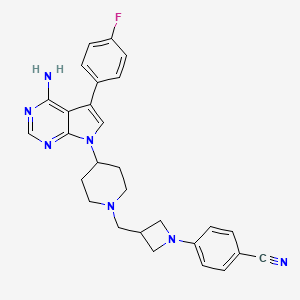

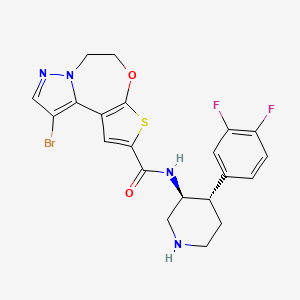

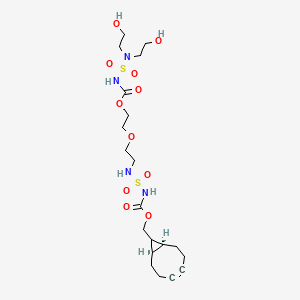

Molecular Formula |

C28H46N4O5 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |

InChI Key |

KZIJKVKQZRXZLN-UHEQQTILSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)